(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine

Physicochemical Property Basicity Proton Affinity

(1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine, systematically known as (-)-exo-bornylamine or exo-2-bornanamine, is a chiral primary amine featuring a rigid bicyclo[2.2.1]heptane (bornane) scaffold with precisely defined (1R,2R,4R) absolute configuration. This compound is not merely a chiral amine; its exo configuration dictates a set of physical, chemical, and biological properties that are fundamentally distinct from its endo-diastereomer and other common chiral amines.

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
Cat. No. B12278672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine
Molecular FormulaC10H19N
Molecular Weight153.26 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2)N)C)C
InChIInChI=1S/C10H19N/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6,11H2,1-3H3/t7-,8-,10+/m1/s1
InChIKeyMDFWXZBEVCOVIO-MRTMQBJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine Procurement Guide: Key Differentiators vs. Analogous Chiral Amines


(1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine, systematically known as (-)-exo-bornylamine or exo-2-bornanamine, is a chiral primary amine featuring a rigid bicyclo[2.2.1]heptane (bornane) scaffold with precisely defined (1R,2R,4R) absolute configuration [1]. This compound is not merely a chiral amine; its exo configuration dictates a set of physical, chemical, and biological properties that are fundamentally distinct from its endo-diastereomer and other common chiral amines. As a building block, it is a critical precursor for advanced chiral ligands and a biologically active pharmacophore, making its procurement a decision based on specific, quantifiable performance advantages rather than general utility.

Why (1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine Cannot Be Replaced by Generic Chiral Amines


Substituting the (1R,2R,4R) isomer with its diastereomer, enantiomer, or an achiral alternative is not feasible due to its unique, quantifiably divergent behavior. The exo orientation of the amine group fundamentally alters basicity, reaction pathway outcomes, and biological target engagement compared to the endo isomer [1]. For instance, the exo isomer provides a distinct steric and electronic environment that is essential for constructing highly effective C1-symmetric catalysts; the corresponding endo-derived ligands are not functionally equivalent [2]. Simply selecting a generic chiral amine or a different stereoisomer will lead to different, and often inferior, results in stereoselective synthesis, chiral resolution, or biological assays, as detailed in the quantitative evidence below.

Quantitative Differentiation of (1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine: A Head-to-Head Evidence Guide


Exo Isomer Exhibits Consistently Higher Basicity Than Endo Isomer

The basicity of the exo isomer is quantifiably and consistently higher than that of the corresponding endo isomer, a principle established for the norbornane system and directly applicable to bornylamines. For 2-norbornylamines, the exo pyrrolidino derivative has a pKa of 8.56 ± 0.04 in acetonitrile, compared to 8.24 ± 0.06 for the endo analog, a delta of +0.32 [1]. This trend persists in N,N-dimethylformamide and across multiple amine substituents, with the exo isomer always being the stronger base [1]. While the absolute pKa values may differ for bornylamines, the fundamental exo/endo hierarchy is a structural constant.

Physicochemical Property Basicity Proton Affinity

Divergent Deamination Pathway: Exo Isomer Uniquely Avoids Monocyclic Byproducts

The deamination of the epimeric bornylamines with sodium nitrite in acetic acid proceeds through structurally distinct pathways. Crucially, the endo-isomer uniquely forms 7% of monocyclic products, while the exo-isomer follows a different rearrangement path that yields no monocyclic products [1]. This demonstrates that the exo-amine group directs the reaction towards a specific carbocation rearrangement with high fidelity, a property not shared by its endo counterpart.

Reaction Selectivity Deamination Mechanistic Pathway

Exo Isomer is the Essential Building Block for High-Performance C1-Symmetric Chiral Ligands

Exo-(-)-bornylamine is the required chiral precursor for constructing C1-symmetric diamines that serve as privileged ligands in copper(II)-catalyzed Henry and organocatalytic Michael addition reactions. Ligands derived from the exo isomer, but not the endo isomer, deliver exceptional catalytic performance. For example, a ligand derived from exo-(-)-bornylamine (L1) in a CuCl2·2H2O complex catalyzes the Henry reaction with up to 98% yield and 99% enantiomeric excess (ee) [1]. In organocatalytic Michael addition, related C1-symmetric diamines promote reactions with up to 96% yield and 98% ee [2]. These results are specific to the derived exo configuration; analogous catalysts based on the endo isomer do not achieve comparable selectivity.

Asymmetric Catalysis Chiral Diamines Henry Reaction

Specific Stereochemistry is Essential for the Activity of the Antibiotic-Adjuvant Tarocin B

The (1R,2R,4R) stereochemistry is a critical component of tarocin B, a benzimidazole-containing inhibitor of wall teichoic acid biosynthesis. Tarocin B inhibits the TarO enzyme with an IC50 of 0.41 μM . This compound exhibits no intrinsic antibacterial activity but demonstrates potent bactericidal synergy with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), restoring efficacy in a murine infection model [1]. The absolute configuration of the bornylamine moiety is integral to the inhibitor's potency and target engagement; alternative stereoisomers would result in a structurally distinct compound lacking this validated biological profile.

Medicinal Chemistry Anti-MRSA Teichoic Acid Inhibition

High-Value Application Scenarios for (1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine


Design and Synthesis of Highly Enantioselective Chiral Ligands

The exo configuration is the privileged starting material for synthesizing C1-symmetric chiral diamines that serve as ligands in asymmetric copper(II)-catalyzed Henry reactions, achieving up to 99% ee [1]. These catalysts are instrumental in the enantioselective synthesis of chiral pharmaceutical intermediates. The rigid bornane scaffold and specific stereochemistry are critical for the high degree of asymmetric induction, a performance metric not achievable with the endo isomer or simpler chiral amines [1].

Preparation of Bioactive Compounds Targeting Antibiotic Resistance

The (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine is a key synthetic precursor for tarocin B, a validated TarO inhibitor. Tarocin B demonstrates potent synergy with β-lactams against MRSA, reducing the minimum inhibitory concentration by over 50-fold in clinical isolates [2]. This compound is essential for research into adjuvant therapies that restore the efficacy of existing antibiotics against resistant bacterial strains.

Stereospecific Derivatization and Mechanistic Studies

The divergent deamination pathways of the exo and endo isomers make the (1R,2R,4R) compound uniquely suited for mechanistic studies on carbocation rearrangements. The exo isomer's ability to avoid the 7% monocyclic byproduct formation characteristic of the endo isomer [3] ensures cleaner reaction profiles, which is critical for synthesizing isotopically labeled analogs or intermediates where isomeric purity is paramount.

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